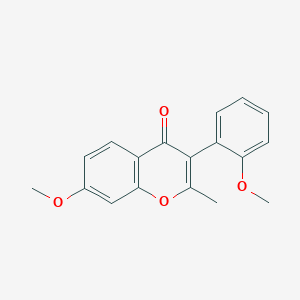

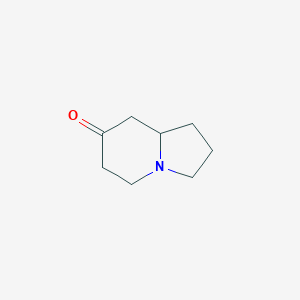

![molecular formula C18H18N6OS2 B2610804 N-(3-methyl-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207036-74-5](/img/structure/B2610804.png)

N-(3-methyl-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several heterocyclic rings including a pyrazole ring and a thiadiazole ring, both of which are nitrogen-containing rings, and a benzo[d]thiazole ring, which contains both sulfur and nitrogen .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the thiadiazole ring, followed by their connection via a propyl linker. The benzo[d]thiazole ring could be formed separately and then attached to the pyrazole ring .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen and sulfur atoms in the rings would likely result in a polar molecule with potential for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The nitrogen atoms in the pyrazole and thiadiazole rings could potentially act as nucleophiles in reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. It would likely be a solid at room temperature, and its solubility would depend on the specific functional groups present .Applications De Recherche Scientifique

Synthesis and Biological Activities

- A study demonstrated the synthesis of novel analogs with promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds showed antibacterial effects at non-cytotoxic concentrations, highlighting their potential as antibacterial agents (Palkar et al., 2017).

- Another research effort involved the synthesis of pyrazolyl-1,3,4-thiadiazole analogues, emphasizing the structural insights gained from single crystal X-ray analysis. This work underlines the importance of heterocyclic compounds in augmenting scientific knowledge and potential therapeutic applications (Ningaiah et al., 2020).

- The synthesis and characterization of new thiadiazole derivatives bearing a pyrazole moiety were described, providing foundational knowledge for further chemical and pharmacological studies (Saçmacı et al., 2017).

Antimicrobial and Antifungal Activities

- Research on the utility of certain pyrazoline derivatives in synthesizing heterocyclic compounds revealed their antimicrobial activity against various microorganisms. These findings suggest the potential of these compounds in developing new antimicrobial agents (Abdelhamid et al., 2019).

- A study on the antivirus activity of N-(1,4-Substituted-Pyrazole-yl)-1,2,3-thiadiazole carboxamide derivatives against Tobacco mosaic virus (TMV) and Cucumber mosaic virus (CMV) indicated that some compounds possess significant antivirus activity. This highlights the potential for developing new antiviral agents from this class of compounds (Wu Zhi-bin, 2013).

Chemical Synthesis and Characterization

- The synthesis of novel compounds through the manipulation of heterocyclic frameworks demonstrates the versatility of these chemical structures in generating biologically active molecules. Such efforts contribute to the development of new therapeutic agents and deepen the understanding of heterocyclic chemistry (Vicentini et al., 1994).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of N-(3-methyl-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

The specific mode of action of This compound tuberculosis

Biochemical Pathways

The specific biochemical pathways affected by This compound tuberculosis .

Result of Action

The molecular and cellular effects of This compound tuberculosis , suggesting they may have a bacteriostatic or bactericidal effect on this organism.

Propriétés

IUPAC Name |

N-[5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)pyrazol-3-yl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6OS2/c1-4-5-13-16(27-23-21-13)17(25)20-15-9-11(3)22-24(15)18-19-12-7-6-10(2)8-14(12)26-18/h6-9H,4-5H2,1-3H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMPDJYDVARSJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B2610732.png)

![1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2610734.png)

![N-(4-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2610737.png)

![2-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-ethylamine](/img/structure/B2610738.png)